BenchChemオンラインストアへようこそ!

[5-(pentafluoroethyl)pyridin-3-yl]boronic acid

Drug Discovery Lead Optimization Positive Allosteric Modulator

[5-(Pentafluoroethyl)pyridin-3-yl]boronic acid is an electron-deficient heteroaryl boronic acid building block featuring a pentafluoroethyl (C₂F₅) group at the pyridine 5-position and a boronic acid handle at the 3-position, with molecular formula C₇H₅BF₅NO₂ and molecular weight 240.93 g/mol. This compound belongs to the class of fluoroalkyl-substituted pyridine boronic acids, which serve as key intermediates in Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl scaffolds in pharmaceutical and agrochemical research.

Molecular Formula C7H5BF5NO2
Molecular Weight 240.93 g/mol
CAS No. 2096331-80-3
Cat. No. B6350611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(pentafluoroethyl)pyridin-3-yl]boronic acid
CAS2096331-80-3
Molecular FormulaC7H5BF5NO2
Molecular Weight240.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1)C(C(F)(F)F)(F)F)(O)O
InChIInChI=1S/C7H5BF5NO2/c9-6(10,7(11,12)13)4-1-5(8(15)16)3-14-2-4/h1-3,15-16H
InChIKeyBQJMJDLJZZAGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(Pentafluoroethyl)pyridin-3-yl]boronic Acid (CAS 2096331-80-3): Procurement-Grade Overview for Drug Discovery and Agrochemical R&D


[5-(Pentafluoroethyl)pyridin-3-yl]boronic acid is an electron-deficient heteroaryl boronic acid building block featuring a pentafluoroethyl (C₂F₅) group at the pyridine 5-position and a boronic acid handle at the 3-position, with molecular formula C₇H₅BF₅NO₂ and molecular weight 240.93 g/mol [1]. This compound belongs to the class of fluoroalkyl-substituted pyridine boronic acids, which serve as key intermediates in Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl scaffolds in pharmaceutical and agrochemical research. The C₂F₅ substituent represents a strategic alternative to the more common trifluoromethyl (CF₃) group, offering differentiated steric bulk, lipophilicity, and metabolic stability profiles that are exploitable in lead optimization campaigns [2].

Why [5-(Pentafluoroethyl)pyridin-3-yl]boronic Acid Cannot Be Replaced by a Generic Trifluoromethyl or Unsubstituted Pyridylboronic Acid


Fluoroalkyl-substituted pyridine boronic acids are not functionally interchangeable in cross-coupling or medicinal chemistry applications. The C₂F₅ group is sterically larger than CF₃—intermediate in size between trifluoromethyl and tert-butyl—and imparts distinctly higher lipophilicity while maintaining a comparable electron-withdrawing inductive effect [1]. Critically, compounds bearing C₂F₅ substituents exhibit significantly greater thermal and chemical stability than their CF₃ analogues, despite similar electronic profiles, a property that translates into superior shelf stability and robustness under coupling conditions [2]. Furthermore, the C₂F₅ group was previously inaccessible as a building block due to the absence of general synthetic methods for perfluoroalkyl groups larger than trifluoromethyl on nitrogen heterocycles; substituting a CF₃-pyridylboronic acid for the C₂F₅ variant would therefore forfeit the differentiated steric, lipophilicity, and stability advantages that the pentafluoroethyl group uniquely provides in lead optimization [1].

Quantitative Differentiation Evidence for [5-(Pentafluoroethyl)pyridin-3-yl]boronic Acid Versus Closest Analogs


Improved In Vitro Potency: Pentafluoroethyl vs. Trifluoromethyl in a Positive Allosteric Modulator (PAM) Scaffold

In a lead optimization study conducted by Vakalopoulos et al., replacing a trifluoromethyl (CF₃) group with a pentafluoroethyl (C₂F₅) group on a pyridine-containing PAM scaffold resulted in a 15-fold improvement in in vitro potency. The C₂F₅ analogue achieved a PAM EC₅₀ value of 1 nM, compared to 15 nM for the corresponding CF₃ analogue. Additionally, the C₂F₅-substituted compound showed increased aqueous solubility, addressing a common liability of highly fluorinated molecules [1].

Drug Discovery Lead Optimization Positive Allosteric Modulator Fluorine Chemistry

Thermal and Chemical Stability: C₂F₅-Substituted Compounds vs. CF₃ Analogues in Organometallic and Main-Group Contexts

A comprehensive study on pentafluoroethylated compounds of silicon, germanium, and tin (Steinhauer et al., Chem. Eur. J. 2018) established that although trifluoromethyl and pentafluoroethyl groups exhibit similar electron-withdrawing abilities, compounds with pentafluoroethyl substituents are usually thermally and chemically considerably more stable than their CF₃ analogues. This stability differential is attributed to decreased σ-donation and enhanced π-back-bonding in C₂F₅-substituted species, leading to stronger element–carbon bonds and reduced susceptibility to decomposition pathways that plague CF₃ analogues [1].

Organometallic Chemistry Thermal Stability Chemical Stability Fluorine Chemistry

Electron-Withdrawing Character and Lipophilicity: C₂F₅ vs. CF₃ Substituent Effects on Heteroaryl Boronic Acid Reactivity and Drug-like Properties

Sheppard (J. Am. Chem. Soc., 1965) demonstrated through pKₐ measurements on benzoic acids and anilines that the inductive and resonance effects of pentafluoroethyl, nonafluoro-n-butyl, and heptafluoroisopropyl groups are similar to those of the trifluoromethyl group [1]. However, the patent literature (US 2015/0284341 A1) establishes that the C₂F₅ group provides a steric profile intermediate between CF₃ and tert-butyl, while the Catylix/Aspira commercial launch documentation states that C₂F₅ combines higher lipophilicity with electronegativity to improve bioavailability, and imparts high metabolic and chemical stability relative to CF₃ [2][3].

Physical Organic Chemistry Hammett Analysis Lipophilicity Drug Design

Synthetic Accessibility: C₂F₅-Pyridyl Building Blocks as Previously Inaccessible Chemical Space Now Commercially Available

According to US Patent 2015/0284341 A1, nitrogen-containing heterocyclic compounds bearing perfluoroalkyl groups larger than trifluoromethyl (specifically pentafluoroethyl, heptafluoropropyl, and longer chains) were not known in the prior art, and a general method for their synthesis was heretofore unavailable [1]. The invention specifically enables the preparation of pyridine, pyrimidine, and pyrazine derivatives with C₂F₅ groups via copper-mediated perfluoroalkylation of the corresponding heteroaryl iodides or bromides. Prior to this methodology, only CF₃-substituted pyridine boronic acids were commercially accessible; C₂F₅-analogues such as [5-(pentafluoroethyl)pyridin-3-yl]boronic acid represent newly accessible chemical space [1]. The compound is now commercially supplied by vendors including Bidepharm (CAS 2096331-80-3, 95% purity with batch QC including NMR, HPLC, GC) at research to bulk scales .

Synthetic Methodology Building Block Availability Chemical Space Exploration Medicinal Chemistry

Protodeboronation Susceptibility: Ortho-Fluorine Absence Confers Advantage Over Ortho-Fluorinated Pyridylboronic Acids

A 2021 review on fluorinated aryl boronates as building blocks in organic synthesis (Budiman et al.) established that under basic conditions, polyfluorinated aryl boronic acid derivatives suffer from instability issues that are accelerated in compounds containing an ortho-fluorine group, resulting in protodeboronation side products that reduce coupling yields [1]. [5-(Pentafluoroethyl)pyridin-3-yl]boronic acid has no ortho-fluorine substituent (the C₂F₅ group is at the 5-position, and no fluorine is present ortho to the boronic acid at position 3), unlike certain comparator building blocks such as 2-fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid (CAS 1253569-51-5), which bears an ortho-fluorine at position 2 adjacent to the boronic acid at position 3. This structural feature predicts superior stability under the basic aqueous conditions typical of Suzuki–Miyaura couplings for the C₂F₅ compound versus ortho-fluorinated analogues [1].

Boronic Acid Stability Protodeboronation Suzuki Coupling Reaction Optimization

Antiproliferative Activity Gains with C₂F₅ Substitution in Androgen Receptor Antagonist Series

In a 2019 study published in the European Journal of Medicinal Chemistry, Pertusati et al. conducted SAR studies on bicalutamide, enobosarm, and enzalutamide analogues functionalized with polyfluorinated groups including pentafluoroethyl (C₂F₅) and pentafluorosulfanyl (SF₅). Among the novel C₂F₅-substituted bicalutamide and enobosarm derivatives synthesized, several displayed significantly improved in vitro anticancer activity, with IC₅₀ values in the low micromolar range against four prostate cancer cell lines (LNCaP, VCaP, DU-145, and 22Rv1), achieving up to a 48-fold increase in antiproliferative potency compared with the parent (non-fluorinated) structures [1]. This study provides direct evidence that the C₂F₅ group, when incorporated via building blocks such as [5-(pentafluoroethyl)pyridin-3-yl]boronic acid, can confer substantial gains in biological activity.

Anticancer Drug Discovery Prostate Cancer Androgen Receptor Antagonist SAR Studies

Procurement-Driven Application Scenarios for [5-(Pentafluoroethyl)pyridin-3-yl]boronic Acid in R&D Programs


Lead Optimization: Replacing CF₃ with C₂F₅ to Rescue Potency and Solubility in CNS-Targeted PAM Programs

Based on the 15-fold potency improvement observed by Vakalopoulos et al. when substituting C₂F₅ for CF₃ in a PAM scaffold (EC₅₀: 1 nM vs. 15 nM), this boronic acid building block is ideally suited for medicinal chemistry teams seeking to explore C₂F₅ substitution as a strategy to break potency plateaus in GPCR or ion channel positive allosteric modulator programs. The concomitant solubility improvement addresses a frequent liability of highly fluorinated CNS candidates. [5-(Pentafluoroethyl)pyridin-3-yl]boronic acid enables direct Suzuki coupling installation of the C₂F₅-pyridyl fragment into the lead scaffold, bypassing the need for late-stage perfluoroalkylation chemistry [1].

Oncology Drug Discovery: Accessing C₂F₅-Substituted Androgen Receptor Antagonists with Enhanced Antiproliferative Activity

The up to 48-fold improvement in antiproliferative potency demonstrated by Pertusati et al. (Eur. J. Med. Chem. 2019) for C₂F₅-substituted bicalutamide and enobosarm analogues against multiple prostate cancer cell lines validates C₂F₅ as a potency-enhancing substituent in oncology SAR [1]. This boronic acid provides a direct synthetic entry point for incorporating the C₂F₅-pyridyl motif into next-generation AR antagonist scaffolds via Suzuki–Miyaura coupling, supporting prostate cancer and potentially other oncology programs where androgen receptor modulation is therapeutically relevant.

Patent-Evasive Medicinal Chemistry: Expanding into Previously Inaccessible Perfluoroalkyl Chemical Space for Freedom-to-Operate

As documented in US Patent 2015/0284341 A1, C₂F₅-substituted pyridine derivatives were not known in the prior art and lacked general synthetic access prior to the copper-mediated perfluoroalkylation methodology [1]. For pharmaceutical companies operating in crowded IP space (e.g., kinase inhibitors, GPCR modulators), employing [5-(pentafluoroethyl)pyridin-3-yl]boronic acid as a building block enables exploration of C₂F₅-substituted analogues that are structurally distinct from extensively patented CF₃-pyridyl series, potentially strengthening composition-of-matter patent applications while delivering differentiated biological profiles.

Agrochemical Discovery: Leveraging C₂F₅ Lipophilicity and Metabolic Stability for Crop Protection Lead Generation

The established higher lipophilicity, enhanced metabolic stability, and chemical robustness of C₂F₅-substituted heterocycles compared to CF₃ analogues [1][2] make this boronic acid a strategic building block for agrochemical discovery programs. In crop protection, where metabolic stability in planta and environmental persistence are critical parameters, C₂F₅-substituted pyridines accessed via Suzuki coupling of this boronic acid offer differentiated profiles that may improve field performance relative to CF₃-bearing counterparts. The Catylix/Aspira commercial platform specifically targets agrochemical as well as pharmaceutical applications for C₂F₅ building blocks [3].

Quote Request

Request a Quote for [5-(pentafluoroethyl)pyridin-3-yl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.